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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to prevent RNA degradation during miRNA analysis.

I. Frequently Asked Questions (FAQs)
Q1: Why is preventing RNA degradation critical for accurate miRNA analysis?

A1: RNA is an inherently unstable molecule, susceptible to degradation by ubiquitous enzymes

called ribonucleases (RNases). Degradation of total RNA can significantly impact the accuracy

and reliability of miRNA quantification.[1][2][3] Ongoing degradation can lead to the formation of

small RNA fragments that can be mistaken for miRNAs, leading to an overestimation of their

quantity.[1][3] Therefore, maintaining high RNA integrity is crucial for valid and reproducible

results in downstream applications like RT-qPCR and next-generation sequencing.[2]

Q2: What are the primary sources of RNase contamination?

A2: RNases are present on skin, in dust, and on most laboratory surfaces, making them a

constant threat to RNA integrity.[4] Contamination can be introduced through improper

handling, contaminated reagents, and non-certified RNase-free labware. Endogenous RNases,

present within the biological samples themselves, are also a major source of RNA degradation

upon cell lysis.

Q3: What is a good RNA Integrity Number (RIN) for miRNA analysis?
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A3: The RNA Integrity Number (RIN) is a metric from 1 to 10, with 10 indicating the highest

integrity. For reliable miRNA analysis, it is generally recommended to use RNA samples with a

RIN value of 5 or higher.[2][3] Samples with lower RIN values may yield unreliable results due

to the presence of degradation products that can interfere with miRNA detection.[5][6]

However, for some sample types like serum or plasma where total RNA is naturally fragmented,

the RIN value may not be a meaningful indicator of miRNA quality.[7]

Q4: How should I store my RNA samples to prevent degradation?

A4: For short-term storage, purified RNA can be stored at -20°C. For long-term storage, -80°C

is recommended to maintain RNA stability for up to a year.[8][9] To minimize degradation from

repeated freeze-thaw cycles, it is best practice to aliquot RNA samples into smaller volumes.

Storing RNA in an appropriate buffer, such as TE buffer or sodium citrate, can also enhance

stability compared to storing it in RNase-free water.[8]

Q5: Are miRNAs more stable than mRNAs?

A5: Yes, miRNAs are generally more stable and less susceptible to degradation than longer

RNA molecules like mRNA.[10][11] Their small size and association with proteins in complexes

contribute to their increased stability. However, significant degradation of total RNA can still

affect the integrity and quantification of miRNAs.[6]

II. Troubleshooting Guides
Problem 1: Low RNA Yield

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.agilent.com/cs/library/applications/5990-5557EN.pdf
https://www.gene-quantification.de/becker-et-al-5990-5557EN.pdf
https://www.researchgate.net/post/How-can-I-get-a-good-RIN-value-for-mirna-research
https://pmc.ncbi.nlm.nih.gov/articles/PMC2805631/
https://www.researchgate.net/post/How-do-you-do-miRNA-quality-control-from-serum-samples
https://biotium.com/tech-tips/tips-best-practices-for-working-with-rna/
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/microrna-studies/tech-notes/stability-of-mirna-at-sub-zero-temperatures.html
https://biotium.com/tech-tips/tips-best-practices-for-working-with-rna/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4411928/
https://www.researchgate.net/publication/275362798_In_vitro_application_of_ribonucleases_Comparison_of_the_effects_on_mRNA_and_miRNA_stability
https://pmc.ncbi.nlm.nih.gov/articles/PMC2805631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Solution

Incomplete Lysis and Homogenization

Ensure complete immersion of the tissue in lysis

buffer. For tough tissues, consider cryogenic

grinding. Increase the time for sample digestion

or homogenization.[12][13][14]

Incorrect Amount of Starting Material

Using too much starting material can overload

the purification column. Reduce the amount of

input material to match the kit's specifications.

[13]

Ethanol Not Added to Wash Buffer

Ensure that ethanol has been added to the

wash buffer concentrate as indicated in the kit

protocol.[12]

Incomplete Elution

To improve elution, increase the incubation time

of the nuclease-free water on the column matrix

to 5-10 minutes at room temperature before

centrifugation. A second elution can also be

performed.[13][14]

Poor Quality Starting Material

Whenever possible, use fresh samples and

process them immediately after collection to

prevent degradation by endogenous RNases.

[12]

Problem 2: RNA Degradation (Low RIN Value)
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Possible Cause Solution

RNase Contamination

Wear gloves at all times and change them

frequently. Use certified RNase-free tips, tubes,

and reagents. Decontaminate work surfaces,

pipettors, and equipment with RNase

decontamination solutions (e.g., RNaseZap™).

[4][15]

Improper Sample Storage/Handling

Flash-freeze tissue samples in liquid nitrogen

immediately after collection and store at -80°C.

[14] Use RNA stabilization reagents like

RNAlater™ for tissue preservation, especially

when immediate freezing is not possible.[8][16]

Suboptimal RNA Isolation Protocol

Ensure that the homogenization process does

not generate excessive heat, which can promote

RNA degradation. Homogenize in short bursts

on ice.[14]

Delayed Sample Processing

Process samples as quickly as possible after

collection to minimize the activity of endogenous

RNases.[12]

Problem 3: Poor RNA Purity (Low 260/280 or 260/230
Ratios)
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Possible Cause Solution

Protein Contamination (Low 260/280)

Ensure the Proteinase K digestion step is

carried out for the recommended time. Avoid

transferring any of the interphase during phase

separation in organic extraction methods.[14]

Guanidinium Thiocyanate Carryover (Low

260/230)

Ensure that the purification column is not

overloaded. Perform an additional wash step

with the recommended wash buffer to remove

residual salts.[17]

Residual Ethanol in Final Sample

After the final wash step, ensure all residual

ethanol is removed by performing an additional

centrifugation step before elution.

III. Experimental Protocols
Protocol 1: RNase Decontamination of Laboratory
Surfaces and Equipment
Materials:

RNase decontamination solution (e.g., RNaseZap™)[15][18]

RNase-free water

Paper towels

Gloves

Procedure:

Work Surfaces: Spray the RNase decontamination solution directly onto the surface. Wipe

thoroughly with a clean paper towel. Rinse the surface with RNase-free water and dry with

another clean paper towel.[18]

Lab Apparatus (e.g., centrifuges, vortexers): Apply the decontamination solution liberally to a

paper towel and wipe all exposed surfaces. Rinse with RNase-free water and wipe dry.[18]
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Pipettors: Following the manufacturer's instructions, disassemble the pipettor shaft. Soak the

shaft in the decontamination solution for one minute. Rinse the shaft thoroughly with RNase-

free water, allow it to dry completely, and then reassemble.[18]

Glassware: Bake glassware at 180°C for at least 4 hours. Alternatively, soak in 0.1% DEPC-

treated water overnight and then autoclave.[19]

Plasticware: Whenever possible, use certified RNase-free disposable plasticware. If non-

disposable plasticware must be used, soak it in 0.1 N NaOH with 1 mM EDTA for 2 hours at

37°C, then rinse thoroughly with DEPC-treated water.[19]

Protocol 2: Total RNA Extraction from Plasma for miRNA
Analysis (using miRNeasy Serum/Plasma Kit)
This protocol is a modified version that has been shown to improve miRNA yield.[20][21]

Materials:

miRNeasy Serum/Plasma Kit (Qiagen)

Chloroform

100% Ethanol

RNase-free water

Procedure:

Thaw 200 µL of plasma on ice.

Add 5 volumes of QIAzol Lysis Reagent to the plasma and mix by vortexing. Incubate at

room temperature for 5 minutes.[20]

Add 1 volume of chloroform, cap the tube securely, and vortex for 15 seconds.

Incubate at room temperature for 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.
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Carefully transfer the upper aqueous phase to a new collection tube, avoiding the

interphase.

Add 1.5 volumes of 100% ethanol and mix thoroughly by pipetting.

Pipette the sample into an RNeasy MinElute spin column placed in a 2 mL collection tube.

Centrifuge at ≥8000 x g for 15 seconds at room temperature. Discard the flow-through.

Add 700 µL of Buffer RWT to the spin column and centrifuge for 15 seconds at ≥8000 x g.

Discard the flow-through.

Add 500 µL of Buffer RPE to the spin column and centrifuge for 15 seconds at ≥8000 x g.

Discard the flow-through.

Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the

membrane.

Place the spin column in a new 1.5 mL collection tube.

Double Elution: Add 14 µL of RNase-free water directly to the center of the spin column

membrane and centrifuge for 1 minute at full speed. Then, re-apply the eluate to the

membrane and centrifuge again for 1 minute.[20]

Store the eluted RNA at -80°C.

Protocol 3: RNA Quality Control using Agilent 2100
Bioanalyzer
Materials:

Agilent 2100 Bioanalyzer

Agilent RNA 6000 Nano or Pico Kit (for total RNA)

Agilent Small RNA Kit (for miRNA)

Prepared RNA samples
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Procedure:

Chip Preparation: Allow the RNA chip and reagents to equilibrate to room temperature.

Gel-Dye Mix Preparation: Add the fluorescent dye to the gel matrix and vortex thoroughly.

Centrifuge the mixture to remove bubbles.[22]

Priming the Chip: Pipette the gel-dye mix into the designated well on the chip. Place the chip

in the priming station and press the plunger until it is latched. Wait for 30-60 seconds, then

release the plunger.[22]

Loading the Gel-Dye Mix: Load the appropriate amount of gel-dye mix into the designated

wells.

Loading Marker and Ladder: Load the marker solution into all sample and ladder wells. Load

the RNA ladder into the ladder well.[22]

Loading Samples: Load 1 µL of each RNA sample into the sample wells.

Vortexing: Place the chip in the vortex mixer and vortex for 1 minute at the specified speed.

[22]

Running the Chip: Immediately place the chip in the Agilent 2100 Bioanalyzer and start the

run using the 2100 Expert software.

Data Analysis: The software will generate an electropherogram, a gel-like image, and a RIN

value (for total RNA). For miRNA analysis with the Small RNA kit, the software will provide

quantification of the miRNA fraction.[23][24]

IV. Data Summaries and Visualizations
Table 1: Impact of Anticoagulant on miRNA Profile in
Plasma
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Anticoagulant Key Findings Reference

K2 EDTA

Can cause elevated levels of

hemolysis, leading to an

altered miRNA profile with

increased red blood cell-

specific miRNAs.[25][26] May

also show lower levels of some

platelet-specific miRNAs.

[25][26]

Sodium Citrate

Generally results in lower

hemolysis compared to EDTA.

[25]

[25]

CTAD

Shows reduced in vitro platelet

activation, which is important

for preserving the plasma

miRNA profile.

[25][27]

Acid Citrate Dextrose (ACD-B)
Similar miRNA profiles to other

citrate-based anticoagulants.
[25]

Lithium-Heparin

Found to be unsuitable for

miRNA quantification as it can

interfere with downstream PCR

reactions.[28][29]

[28][29]

Table 2: Comparison of Commercial RNA Extraction Kits
for Plasma miRNA
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Kit
Relative miRNA
Quality

Relative miRNA
Quantity

Reference

miRNeasy

Serum/Plasma

(Qiagen)

High High [20][21]

miRNeasy Mini Kit

(Qiagen)
Moderate Moderate [20][21]

RNA-isolation Kit

(Agilent)
Lower Lower [20][21]

Absolutely-RNA

MicroRNA Kit (Agilent)
Lower Lower [20][21]

Note: Performance can vary based on sample type and user technique.
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Caption: Workflow for proper handling of RNA samples.
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Caption: General workflow for column-based RNA extraction.
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Caption: Logical flow for RNA quality control assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Plasma microrna quantification protocol - PMC [pmc.ncbi.nlm.nih.gov]

2. agilent.com [agilent.com]

3. gene-quantification.de [gene-quantification.de]

4. documents.thermofisher.com [documents.thermofisher.com]

5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b609500?utm_src=pdf-body-img
https://www.benchchem.com/product/b609500?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10914336/
https://www.agilent.com/cs/library/applications/5990-5557EN.pdf
https://www.gene-quantification.de/becker-et-al-5990-5557EN.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Technical-Notes/rnasezap-rnase-decontamination-solution-tech-note.pdf
https://www.researchgate.net/post/How-can-I-get-a-good-RIN-value-for-mirna-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. RNA degradation compromises the reliability of microRNA expression profiling - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Tips & Best Practices for Working with RNA - Biotium [biotium.com]

9. Stability of miRNA at Sub-Zero Temperatures | Thermo Fisher Scientific - JP
[thermofisher.com]

10. In vitro application of ribonucleases: comparison of the effects on mRNA and miRNA
stability - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo
Fisher Scientific - US [thermofisher.com]

13. neb.com [neb.com]

14. mpbio.com [mpbio.com]

15. RNase Decontamination | Thermo Fisher Scientific - SG [thermofisher.com]

16. Assessment of mRNA and microRNA Stabilization in Peripheral Human Blood for
Multicenter Studies and Biobanks - PMC [pmc.ncbi.nlm.nih.gov]

17. bitesizebio.com [bitesizebio.com]

18. Instrument Cleaning - Rnase Decontamination | National Institute of Environmental
Health Sciences [niehs.nih.gov]

19. researchgate.net [researchgate.net]

20. Improved protocol for plasma microRNA extraction and comparison of commercial kits -
PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. brd.nci.nih.gov [brd.nci.nih.gov]

23. hpst.cz [hpst.cz]

24. agilent.com [agilent.com]

25. mdpi.com [mdpi.com]

26. The Impact of the Anticoagulant Type in Blood Collection Tubes on Circulating
Extracellular Plasma MicroRNA Profiles Revealed by Small RNA Sequencing - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. Impact of Anticoagulation and Sample Processing on the Quantification of Human Blood-
Derived microRNA Signatures - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2805631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2805631/
https://www.researchgate.net/post/How-do-you-do-miRNA-quality-control-from-serum-samples
https://biotium.com/tech-tips/tips-best-practices-for-working-with-rna/
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/microrna-studies/tech-notes/stability-of-mirna-at-sub-zero-temperatures.html
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/microrna-studies/tech-notes/stability-of-mirna-at-sub-zero-temperatures.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4411928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4411928/
https://www.researchgate.net/publication/275362798_In_vitro_application_of_ribonucleases_Comparison_of_the_effects_on_mRNA_and_miRNA_stability
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/rna-sample-collection-protection-isolation-support/rna-sample-collection-protection-isolation-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/rna-sample-collection-protection-isolation-support/rna-sample-collection-protection-isolation-support-troubleshooting.html
https://www.neb.com/en/tools-and-resources/troubleshooting-guides/troubleshooting-guide-for-total-rna-extraction-and-purification
https://www.mpbio.com/us/tips-for-rna-extraction-troubleshooting
https://www.thermofisher.com/sg/en/home/life-science/dna-rna-purification-analysis/rna-extraction/rna-extraction-products/rnase-decontamination.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956623/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://www.niehs.nih.gov/research/resources/protocols/extraction/cleaning
https://www.niehs.nih.gov/research/resources/protocols/extraction/cleaning
https://www.researchgate.net/post/What_is_the_best_way_to_eliminate_possible_RNase_contamination_from_lab_equipment_when_handling_RNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC8495618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8495618/
https://www.researchgate.net/publication/354986958_Improved_protocol_for_plasma_microRNA_extraction_and_comparison_of_commercial_kits
https://brd.nci.nih.gov/brd/sop/download-pdf/3230
https://hpst.cz/sites/default/files/oldfiles/monitoring-extraction-efficiency-small-rnas-agilent-2100-bioanalyzer-and-small-rna-kit.pdf
https://www.agilent.com/library/applications/5989-7870EN.pdf
https://www.mdpi.com/1422-0067/23/18/10340
https://pubmed.ncbi.nlm.nih.gov/36142259/
https://pubmed.ncbi.nlm.nih.gov/36142259/
https://pubmed.ncbi.nlm.nih.gov/36142259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7464075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


28. researchgate.net [researchgate.net]

29. research.regionh.dk [research.regionh.dk]

To cite this document: BenchChem. [Technical Support Center: Preventing RNA Degradation
for miRNA Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609500#how-to-prevent-degradation-of-rna-samples-
for-mirna-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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